Phototrexate

Photopharmacology DHFR Inhibition Enzymatic Activity

Standard antifolates like Methotrexate cause constitutive, uncontrolled pathway inhibition. Phototrexate (PTX, (E)-azoMTX) solves this via reversible UVA light (375 nm) activation. - **Active cis-isomer IC50**: ~2.8 nM (human DHFR); inactive trans-isomer shows minimal activity (>5,700-fold dynamic range) - **Mechanism**: Photochromic azobenzene switch enables acute, localized DHFR inhibition without systemic toxicity - **Application**: Photopharmacology, targeted cancer models, spatiotemporal enzyme control

Molecular Formula C20H19N7O5
Molecular Weight 437.4 g/mol
CAS No. 2268033-83-4
Cat. No. B12381949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhototrexate
CAS2268033-83-4
Molecular FormulaC20H19N7O5
Molecular Weight437.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N=NC2=CC3=C(C=C2)N=C(N=C3N)N
InChIInChI=1S/C20H19N7O5/c21-17-13-9-12(5-6-14(13)24-20(22)25-17)27-26-11-3-1-10(2-4-11)18(30)23-15(19(31)32)7-8-16(28)29/h1-6,9,15H,7-8H2,(H,23,30)(H,28,29)(H,31,32)(H4,21,22,24,25)/t15-/m0/s1
InChIKeyIODLJULYGHWOLC-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phototrexate: Light-Controlled DHFR Inhibitor


Phototrexate (PTX, also known as (E)-azoMTX) is a photochromic small molecule designed as a photoswitchable analog of the chemotherapeutic antifolate Methotrexate (MTX) [1]. It belongs to the class of azobenzene-containing folate antagonists. Its core mechanism involves the reversible, light-regulated inhibition of human dihydrofolate reductase (DHFR), a key enzyme in folate metabolism . Phototrexate exists primarily in two isomeric forms: a thermodynamically stable, inactive *trans* (E) configuration in the dark, and a metastable, active *cis* (Z) configuration upon illumination with UVA light (e.g., 375 nm) . This photoswitchable property enables precise spatiotemporal control over its pharmacological activity, a feature absent in conventional antifolates.

Light-switchable DHFR inhibitor; active cis isomer generated by UVA illumination, inactive trans isomer in dark
Enables spatiotemporal control of folate metabolism in cellular and in vivo research models
Research-use only photoswitchable tool compound; not a constitutively active antifolate

Why Methotrexate Cannot Replace Phototrexate


Direct substitution of Phototrexate with its parent compound, Methotrexate, or other standard DHFR inhibitors is scientifically invalid for studies requiring localized or temporally controlled enzyme inhibition. While both compounds share a core antifolate mechanism, Methotrexate is a constitutively active cytotoxic agent [1]. Phototrexate, in stark contrast, is a 'pro-drug' in its native state, being nearly inactive (trans-Phototrexate) until activated by light . This fundamental difference in activation mechanism—light-dependent vs. constitutive—renders Phototrexate uniquely suited for experiments involving photopharmacology, targeted drug delivery models, and spatiotemporal control of biological pathways, where a conventional antifolate would introduce systemic, uncontrolled activity and confounding off-target effects [2].

Methotrexate exhibits constitutive DHFR inhibition, while Phototrexate requires light for activation; direct substitution removes spatiotemporal control capability.
Systemic, uncontrolled pathway inhibition by Methotrexate may confound experiments designed for localized, light-gated enzyme inactivation.

Phototrexate: Head-to-Head Evidence


DHFR Inhibition: Active vs. Inactive Isomer

Phototrexate's antifolate activity is strictly light-gated, with a dramatic difference in DHFR inhibition between its two isomeric states. The photoactivated cis-isomer is a potent inhibitor, while the thermally relaxed trans-isomer is nearly inactive .

DHFR Inhibition: Isomer Comparison
Reported
cis IC50 = 6 nM vs. trans IC50 = 34 µM (~5,700-fold)
Supports photoswitchable enzyme inhibition context; light-gated activity confirmed.
Human DHFR assay; UVA 375 nm for cis, dark-relaxed for trans.
Photopharmacology DHFR Inhibition Enzymatic Activity

Light-Gated Cancer Cell Cytotoxicity

The light-dependent cytotoxic effect was validated in human cervical cancer cells. The active cis-isomer significantly reduces cell viability, whereas the inactive trans-isomer has a minimal effect at the same concentration . This confirms that Phototrexate's antiproliferative properties are also photoswitchable.

Light-Gated Cytotoxicity (HeLa)
Reported
cis IC50 = 6 nM; trans IC50 = 34 µM
Light-gated cell viability model response; cytotoxicity controlled by isomer state.
HeLa cell viability assay, UVA activation vs. dark state.
Cancer Research Cytotoxicity Assay Cell Viability

Radical Scavenging: Phototrexate vs. Methotrexate

Beyond its primary role as a DHFR inhibitor, Phototrexate isomers exhibit differential radical scavenging effects compared to Methotrexate. The trans-isomer showed the most pronounced scavenging effect, while both isomers demonstrated higher antioxidant capacity than the parent drug Methotrexate in a standard assay [1].

Radical Scavenging vs. Methotrexate
Reported
trans-PHX > MTX (EPR); cis/trans > MTX (ABTS)
Supports isomer-specific antioxidant response beyond DHFR inhibition.
EPR/ABTS assays; trans-isomer shows most pronounced effect.
Antioxidant Activity EPR Spectroscopy Anti-inflammatory

Light-Dependent Effect in Zebrafish Model

The light-regulated mechanism of Phototrexate was validated in a living organism. In zebrafish embryos, the compound was shown to disrupt folate metabolism exclusively in a light-dependent manner [1]. This confirms that the photoswitchable activity is preserved in a complex biological system, a critical step beyond in vitro data.

In Vivo Zebrafish Validation
Context-dependent
Light-dependent folate metabolism disruption observed
In vivo model context supports light-gated activity in complex organisms.
Qualitative observation; further quantitative validation advisable.
In Vivo Validation Zebrafish Model Folate Metabolism

Phototrexate Research Applications


Spatiotemporal Control of DHFR Pathways

Researchers investigating folate metabolism, nucleotide biosynthesis, or cell cycle progression can use Phototrexate to acutely inhibit DHFR in specific subcellular regions or at defined time points using focused UVA light. This overcomes the limitation of constitutively active inhibitors like Methotrexate, which cause global and irreversible pathway shutdown [1]. The >5,700-fold difference in IC50 between active and inactive isomers provides a wide dynamic range for precise dose-response studies.

Targeted Photoactivated Chemotherapy (PACT) Models

Phototrexate serves as a foundational tool for developing light-activated cancer therapies. In preclinical models (e.g., zebrafish), it allows researchers to demonstrate localized cytotoxic effects while minimizing systemic toxicity [2]. This application is directly supported by the in vivo evidence of light-dependent disruption of folate metabolism [2] and the stark difference in cellular IC50 values between its active and inactive forms .

Isomer-Specific Activities Beyond DHFR Inhibition

Given that the trans-isomer exhibits significantly higher radical scavenging activity than Methotrexate [3], Phototrexate is a valuable tool for probing the non-cytotoxic, antioxidant, and anti-inflammatory effects of antifolate derivatives. This allows researchers to decouple the DHFR-mediated cytotoxic effects (primarily from the cis-isomer) from potential tissue-protective roles of the trans-isomer, which is a unique capability for this class of molecules.

Application
Selection Property
Validation Focus
Spatiotemporal DHFR pathway studies
Photoswitchable inhibition gating
Light-dose and isomer-state response calibration
Light-gated cytotoxicity model research
Light-dependent cell viability control
In vivo light-dependent metabolic disruption (zebrafish)
Isomer-specific radical scavenging assays
trans-isomer antioxidant profile
Decoupling DHFR inhibition from radical scavenging endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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